molecular formula C19H23N3O2 B11226600 N-(2,6-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11226600
M. Wt: 325.4 g/mol
InChI Key: WNWPVUWOWVKIDM-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylphenyl group and a cycloheptapyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cycloheptapyridazinyl ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE stands out due to its unique cycloheptapyridazinyl ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O2/c1-13-7-6-8-14(2)19(13)20-17(23)12-22-18(24)11-15-9-4-3-5-10-16(15)21-22/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,20,23)

InChI Key

WNWPVUWOWVKIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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